1-ethyl-N-(4-methoxybenzyl)piperidin-4-amine
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Overview
Description
1-Ethyl-N-(4-methoxybenzyl)piperidin-4-amine is an organic compound with the molecular formula C15H24N2O It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-N-(4-methoxybenzyl)piperidin-4-amine can be synthesized through a multi-step process involving the following key steps:
Formation of the Piperidine Ring: The synthesis begins with the formation of the piperidine ring, which can be achieved through cyclization reactions involving appropriate precursors.
Ethylation: The piperidine ring is then ethylated using ethyl halides under basic conditions to introduce the ethyl group at the nitrogen atom.
Benzylation: The final step involves the introduction of the 4-methoxybenzyl group. This can be done through a nucleophilic substitution reaction where the piperidine derivative reacts with 4-methoxybenzyl chloride in the presence of a base.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the above synthetic routes for large-scale operations. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing purification techniques such as crystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-N-(4-methoxybenzyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.
Major Products:
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
1-Ethyl-N-(4-methoxybenzyl)piperidin-4-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating neurotransmitter systems.
Industry: It is used in the development of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-ethyl-N-(4-methoxybenzyl)piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing signal transduction pathways and altering neuronal activity.
Comparison with Similar Compounds
1-Ethyl-N-(4-methoxybenzyl)piperidin-4-amine can be compared with other piperidine derivatives, such as:
1-Methyl-N-(4-methoxybenzyl)piperidin-4-amine: Similar structure but with a methyl group instead of an ethyl group.
1-Ethyl-N-(4-hydroxybenzyl)piperidin-4-amine: Similar structure but with a hydroxy group instead of a methoxy group.
1-Ethyl-N-(4-chlorobenzyl)piperidin-4-amine: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness: The presence of the 4-methoxybenzyl group in this compound imparts unique chemical and biological properties, distinguishing it from other similar compounds. This structural feature can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-ethyl-N-[(4-methoxyphenyl)methyl]piperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-3-17-10-8-14(9-11-17)16-12-13-4-6-15(18-2)7-5-13/h4-7,14,16H,3,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFXVZMSWRQMJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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